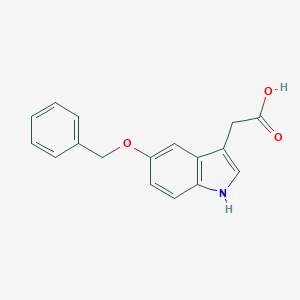

5-Benzyloxyindole-3-acetic acid

描述

Contextualization within Indole (B1671886) Derivatives Research

Indole and its derivatives are a significant class of heterocyclic compounds that are the subject of extensive research due to their wide-ranging biological activities. mdpi.comresearchgate.netjchr.orgbiosynth.comopenmedicinalchemistryjournal.comnih.govbenthamdirect.com These compounds are fundamental scaffolds in medicinal chemistry and drug discovery, with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.combiosynth.comopenmedicinalchemistryjournal.comnih.govnih.gov The versatility of the indole structure allows for the synthesis of a vast array of derivatives with diverse therapeutic potentials. mdpi.combiosynth.com 5-BzlO-IAA, as a modified indole acetic acid, is part of this broad field of study, with particular interest in its potential as a plant growth regulator and in the development of novel therapeutic agents. ontosight.aibiosynth.commdpi.com

Historical Perspective of Indole Auxins and Synthetic Analogs

The discovery of auxins, the first class of plant hormones to be identified, dates back to the late 19th and early 20th centuries with the work of scientists like Charles Darwin and Frits Went. wikipedia.orgworldscientific.comnih.govembopress.org Indole-3-acetic acid (IAA) was later identified as the most abundant and potent native auxin in plants. wikipedia.orgnih.govembopress.org This discovery spurred research into synthetic auxin analogs to understand structure-activity relationships and to develop compounds with enhanced stability or specific activities. oup.comnih.gov

Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA), were developed and found to have potent auxin-like effects, often with greater stability than IAA. oup.compnas.org These synthetic analogs have been instrumental in agricultural and horticultural practices. oup.com The development of compounds like 5-BzlO-IAA represents a continuation of this research, aiming to create "proauxins" or auxin analogs with specific delivery and activity profiles. nih.govpnas.org These proauxins are designed to release a functional auxin upon metabolic cleavage within the plant, allowing for more targeted effects. nih.govpnas.org

Significance of the Indole Pharmacophore in Biological Systems

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. mdpi.comjchr.orgbenthamdirect.com This is due to its ability to interact with a wide variety of biological targets, including enzymes and receptors. researchgate.net The indole ring system is present in numerous natural products and pharmaceuticals. researchgate.netnih.govnih.gov

For example, the essential amino acid tryptophan contains an indole ring. nih.gov Important biomolecules derived from tryptophan, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, also feature the indole structure. nih.gov In the realm of medicine, many drugs incorporate an indole pharmacophore, including the anti-inflammatory drug indomethacin (B1671933) and the anticancer agents vincristine (B1662923) and vinblastine. mdpi.comnih.gov The diverse biological activities associated with the indole scaffold underscore its importance in the design and discovery of new therapeutic agents. mdpi.comresearchgate.netjchr.orgbiosynth.comnih.govbenthamdirect.com Research into indole derivatives like 5-BzlO-IAA continues to explore the potential of this versatile chemical structure. mdpi.com

Compound Names Mentioned

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIOPUYLJUOZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195943 | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-53-0 | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4382-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modification of 5 Benzyloxyindole 3 Acetic Acid

Established Synthetic Pathways for 5-BzlO-IAA

5-Benzyloxyindole-3-acetic acid (5-BzlO-IAA) is a synthetic derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA). ontosight.aiwikipedia.org The introduction of a benzyl (B1604629) group at the 5-position of the indole (B1671886) ring alters its chemical and biological properties. ontosight.ai The synthesis of this compound can be achieved through several established chemical routes.

Benzylation of Indole-3-acetic Acid as a Synthetic Route

A primary and straightforward method for synthesizing 5-BzlO-IAA involves the direct benzylation of a precursor molecule. ontosight.ai This typically starts with 5-hydroxyindole, which undergoes benzylation using benzyl bromide in the presence of a base like potassium carbonate. This reaction protects the hydroxyl group as a benzyl ether, yielding 5-benzyloxyindole. Subsequent functionalization at the 3-position is then required to introduce the acetic acid side chain.

Alternatively, the synthesis can involve the benzylation of indole-3-acetic acid itself. ontosight.ai This process modifies the indole ring at the 5-position with a benzyl group, typically using benzyl bromide and a suitable base. ontosight.ai

Alternative Chemical Routes for 5-BzlO-IAA Production

Alternative synthetic strategies for producing 5-BzlO-IAA and other substituted indoles exist. luc.edu One such method involves the Fischer indole synthesis, which utilizes substituted phenylhydrazines and aldehydes or ketones. For instance, glutamic acid can be converted to an aldehyde via Strecker degradation and then reacted with a substituted phenylhydrazine (B124118) to form the indole ring system. wikipedia.org While versatile, the Fischer indole synthesis is not suitable for producing 2,3-unsubstituted indoles. luc.edu

Another approach involves the cyclization of an acetal (B89532) derivative of α-anilino acetaldehyde. luc.edu This method can be inefficient due to the high temperatures and long reaction times required for the initial alkylation of aniline. luc.edu To circumvent these issues, more reactive alkylating agents like 2-chloro-1,1,2-tributoxyethane have been proposed. luc.edu

Furthermore, the Hemetsberger reaction, which involves the thermal decomposition of an α-azido-cinnamic ester, can be employed to construct the indole ring. This has been demonstrated in the synthesis of related indole-3-carboxylic acids. scielo.br

Derivatization Strategies of 5-BzlO-IAA

The chemical structure of 5-BzlO-IAA offers multiple sites for modification, including the indole ring and the acetic acid side chain. These modifications can lead to new compounds with unique properties and potential applications.

Synthesis of Platinum(IV) Complexes Incorporating 5-BzlO-IAA as a Ligand

A significant area of research has been the incorporation of 5-BzlO-IAA as an axial ligand in platinum(IV) complexes. mdpi.comwesternsydney.edu.aunih.govresearchgate.net These kinetically inert complexes are explored as a strategy to overcome the limitations of traditional platinum(II) anticancer drugs. mdpi.comnih.govresearchgate.net

The synthesis of these complexes typically involves the oxidation of a platinum(II) precursor, such as those containing phenanthroline (phen) or its methylated derivatives and a chiral ancillary ligand like (1R,2R)-diaminocyclohexane (SS-DACH), with hydrogen peroxide. mdpi.com This creates a platinum(IV) scaffold with two axial hydroxide (B78521) ligands that are available for substitution. 5-BzlO-IAA is then coordinated to one of these axial positions. mdpi.com The purity and structure of the resulting complexes are confirmed using various spectroscopic methods, including NMR, UV-Vis, and circular dichroism spectroscopy. mdpi.commdpi.com

Three such platinum(IV) complexes have been synthesized and characterized: mdpi.com

P-5B3A : [PtIV(phen)(SS-DACH)(5B3A)(OH)]2+

5-5B3A : [PtIV(5-Mephen)(SS-DACH)(5B3A)(OH)]2+

56-5B3A : [PtIV(5,6-Me2phen)(SS-DACH)(5B3A)(OH)]2+

These complexes have demonstrated notable anticancer activity in various human cell lines. mdpi.comnih.govresearchgate.net

Modification of Indole Ring System and Acetic Acid Side Chain

The indole ring system and the acetic acid side chain of 5-BzlO-IAA are amenable to various chemical modifications. The indole scaffold is a versatile framework in medicinal chemistry, and modifications at different positions can significantly impact the pharmacological activity of the resulting compounds. ijpsjournal.comijpsjournal.com For example, the introduction of different substituents on the indole ring can lead to derivatives with a wide range of biological activities. ijpsjournal.comresearchgate.net

The acetic acid side chain can also be modified. For instance, it can be converted into an amide or an ester. chemicalbook.comresearchgate.net These modifications can influence the compound's solubility, stability, and interaction with biological targets.

Molecular Recognition in Synthesis and Biological Study

The concept of molecular recognition is crucial in both the synthesis and the biological investigation of 5-BzlO-IAA and its derivatives. In a biological context, the indole structure is recognized by various biological targets, which is fundamental to its therapeutic potential. ijpsjournal.com For instance, 5-BzlO-IAA has been used in studies to create polymers imprinted with indole-3-acetic acid, which aids in understanding molecular recognition and binding interactions. chemicalbook.com This knowledge is valuable for the development of sensors and drug delivery systems that depend on specific molecular interactions. chemicalbook.com

The specific structural features of 5-BzlO-IAA, such as the benzyloxy group at the 5-position, influence how it is recognized by and interacts with molecular targets like enzymes and receptors.

Biological Activity and Mechanisms of Action

Auxin-Like Activity of 5-BzlO-IAA

5-Benzyloxyindole-3-acetic acid (5-BzlO-IAA), also known as BOIAA, is a synthetic chemical compound structurally related to indole-3-acetic acid (IAA), the most prevalent and fundamental naturally occurring auxin in plants. ontosight.ai Due to this structural similarity, 5-BzlO-IAA exhibits auxin-like activity, influencing a variety of processes critical to plant growth and development. ontosight.ai Auxins are essential for plant cell elongation, division, and differentiation, playing a pivotal role in root initiation, apical dominance, and tropic responses. ontosight.aibyjus.com The introduction of a benzyl (B1604629) group to the 5-position of the indole (B1671886) ring modifies the compound's properties compared to IAA, leading to specific biological effects that have been a subject of scientific investigation. ontosight.ai

As a synthetic auxin, 5-BzlO-IAA is involved in regulating key aspects of plant morphogenesis. ontosight.ai Its activities are analogous to the natural auxin IAA, which is a primary regulator of the entire plant life cycle, from embryogenesis to flowering and senescence. byjus.commdpi.com The influence of auxins extends to cell expansion, tissue differentiation, and organogenesis. mdpi.comeolss.net Research into 5-BzlO-IAA aims to understand its specific mechanisms and potential applications as a plant growth regulator. ontosight.ai

5-BzlO-IAA has been reported to influence the formation of roots. ontosight.ai This is consistent with the well-established role of auxins in promoting the initiation of both primary and lateral roots. byjus.comnih.gov Auxin gradients are crucial for the development of the root system, controlling the formation of the primary root, lateral root branches, and adventitious roots. nih.gov The ability of 5-BzlO-IAA to modulate root initiation highlights its function as an auxin analogue, capable of intervening in the developmental programs that establish root architecture.

The compound has been noted for its potential to regulate stem elongation. ontosight.ai The process of cell elongation, which drives the growth of stems, is fundamentally controlled by auxins. savemyexams.com The "acid growth hypothesis" posits that auxins stimulate proton pumps (H+-ATPases) in the cell membrane, which pump hydrogen ions into the cell wall. savemyexams.com This acidification activates enzymes called expansins, which loosen the connections between cellulose (B213188) microfibrils, allowing the cell wall to stretch under turgor pressure, resulting in cell elongation. savemyexams.com As an auxin-like compound, 5-BzlO-IAA can interfere with this process, thereby regulating the extent of stem elongation.

5-BzlO-IAA's auxin-like activity implies it can regulate the expression of genes related to plant growth. ontosight.ai Auxin signaling pathways involve the regulation of early or primary response genes, including the Auxin/Indole-3-Acetic Acid (Aux/IAA) and Gretchen Hagen3 (GH3) gene families. mdpi.comnih.gov At low auxin concentrations, Aux/IAA proteins act as repressors by forming heterodimers with Auxin Response Factors (ARFs), preventing them from activating gene transcription. nih.govmdpi.com When auxin concentrations increase, auxin binds to its receptor, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins. mdpi.commdpi.com This degradation releases the ARF transcription factors, allowing them to bind to auxin response elements in the promoters of target genes and activate their expression, triggering a cascade of developmental events. mdpi.comnih.gov

Table 1: Summary of Research Findings on the Biological Activity of this compound

| Biological Activity | Effect | Mechanism | Source(s) |

|---|---|---|---|

| Auxin-Like Activity | Mimics the effects of natural auxin (IAA). | Structural similarity to indole-3-acetic acid. | ontosight.ai |

| Root Initiation | Modulates the formation of roots. | Influences developmental programs for root architecture. | ontosight.aibyjus.com |

| Stem Elongation | Regulates the rate of stem elongation. | Affects the auxin-mediated cell wall loosening process. | ontosight.aisavemyexams.com |

| Gene Expression | Influences the transcription of auxin-responsive genes. | Interacts with the Aux/IAA-ARF signaling pathway. | ontosight.aimdpi.comnih.gov |

| Auxin Transport | Inhibits polar auxin transport. | Blocks the activity of auxin influx carrier proteins. | researchgate.netnih.gov |

The directional, cell-to-cell movement of auxin, known as polar auxin transport, is critical for establishing the auxin gradients that control plant development. researchgate.netfrontiersin.org This transport is mediated by several families of protein carriers, including the AUX1/LAX influx carriers, and the PIN-FORMED (PIN) and ATP-BINDING CASSETTE B (ABCB) efflux carriers. nih.govnih.gov Research has identified 5-BzlO-IAA as a compound that blocks polar auxin transport, primarily by inhibiting the function of influx carriers. nih.govresearchgate.netoup.com

Detailed studies have demonstrated that 5-BzlO-IAA is an inhibitor of the AUXIN RESISTANT 1 (AUX1) and LIKE-AUX1 (LAX) family of auxin influx carriers. researchgate.netnih.gov These proteins are crucial for transporting auxin into the cell from the apoplast (the space outside the cell membrane). frontiersin.orgnih.gov The AUX1/LAX family plays a significant role in numerous developmental processes, including root gravitropism, the formation of lateral roots, and the arrangement of leaves (phyllotaxy). frontiersin.orgnih.gov By binding to and inhibiting these influx carriers, 5-BzlO-IAA effectively reduces the cellular uptake of auxin, thereby disrupting the auxin gradients necessary for these developmental processes. researchgate.netnih.gov This inhibitory action positions 5-BzlO-IAA as a valuable chemical tool for studying the complex mechanisms of auxin transport and its role in plant biology. researchgate.net

Interaction with Auxin Transport Mechanisms

Influence on ABCB Auxin Efflux Carriers

This compound (5-BzlO-IAA), a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA), has been identified as a modulator of auxin transport in plants. ontosight.ai Specifically, it has been shown to interact with ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs), which function as auxin efflux carriers. researchgate.netresearchgate.net These transporters play a crucial role in regulating the directional flow of auxin, a process essential for various aspects of plant growth and development. nih.gov

Unlike the polar localization of PIN-FORMED (PIN) proteins, another class of auxin efflux carriers, ABCB transporters are generally distributed more uniformly within the plasma membrane. nih.gov They are considered to play a role as basal auxin transporters. nih.gov Research indicates that 5-BzlO-IAA acts as an inhibitor of certain auxin transporters. researchgate.net While some sources categorize it as an inhibitor of the AUX1/LAX auxin influx carriers researchgate.net, its structural similarity to auxin suggests a potential interaction with efflux carriers as well. The inhibition of auxin efflux, mediated by transporters like ABCBs, can lead to an increase in intracellular auxin levels. sebiology.org This alteration in auxin homeostasis can, in turn, influence various physiological processes. For instance, the inhibition of ABCB-mediated auxin transport has been linked to enhanced somatic embryogenesis in plants. sebiology.org Studies on Arabidopsis thaliana have shown that double mutants of abcb1 and abcb19 exhibit a dwarf phenotype and a significant reduction in rootward auxin transport, highlighting the importance of these specific ABCB transporters in long-distance auxin flow. nih.gov

Anticancer Activity of 5-BzlO-IAA Derivatives

Derivatives of indole-3-acetic acid, the parent compound of 5-BzlO-IAA, have garnered significant interest for their potential anticancer properties. sioc-journal.cnijper.org The indole nucleus is a common feature in many compounds exhibiting cytotoxic activity against various cancer cell lines. ijper.org Research into synthetic derivatives aims to enhance this inherent activity and explore their mechanisms of action.

Cytotoxicity in Human Cancer Cell Lines

Derivatives of 5-BzlO-IAA and related indole compounds have demonstrated cytotoxic effects across a range of human cancer cell lines. For example, certain halogenated benzofuran (B130515) derivatives, which share structural similarities with indole compounds, have shown significant cytotoxicity against colon, liver, prostate, lung, and breast cancer cell lines. mdpi.com Similarly, novel quinoline-indole derivatives have exhibited potent inhibitory activity against gastric, colon, and esophageal cancer cells. sioc-journal.cn

The cytotoxic efficacy of these derivatives can be influenced by the specific chemical modifications made to the parent molecule. For instance, studies on mefenamic acid derivatives have shown that their cytotoxic effect on human breast carcinoma cells (MCF-7) varies with concentration. jmchemsci.com Likewise, research on oxadiazole derivatives has revealed that their inhibitory activity against glioblastoma, ovarian, breast, and lung cancer cell lines is dependent on their specific chemical structure. nih.gov

| Derivative Class | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Halogenated Benzofuran Derivatives | Colon (SW480, SW620, HCT116), Liver (HepG2), Prostate (PC3), Lung (A549), Breast (MDA-MB-231) | Significant cytotoxicity | mdpi.com |

| Quinoline-Indole Derivatives | Gastric (MGC-803), Colon (HCT-116), Esophageal (Kyse450) | Potent inhibitory activity | sioc-journal.cn |

| Mefenamic Acid Derivatives | Human Breast Carcinoma (MCF-7) | High cytotoxic effect at certain concentrations | jmchemsci.com |

| Oxadiazole Derivatives | Glioblastoma (U87, T98G, LN229), Ovarian (SKOV3), Breast (MCF-7), Lung (A549) | Inhibitory activity with varying IC50 values | nih.gov |

Molecular Mechanisms of Anticancer Action

The anticancer effects of 5-BzlO-IAA derivatives are attributed to several molecular mechanisms, primarily centered around the induction of cellular stress and disruption of essential cellular processes.

A key mechanism underlying the anticancer activity of many indole derivatives is the generation of reactive oxygen species (ROS). academie-sciences.frnih.gov ROS are highly reactive molecules that, at elevated levels, can induce oxidative stress and damage cellular components such as DNA, lipids, and proteins, ultimately leading to cell death. wikipedia.org The production of ROS can be triggered by the interaction of the chemical compound with cellular components, such as copper ions bound to peptides. academie-sciences.fr

Studies on various anticancer compounds have demonstrated a direct link between their cytotoxic effects and their ability to induce ROS formation. For example, certain quinoline (B57606) derivatives have been shown to induce apoptosis in non-small-cell lung cancer cells through the generation of ROS. researchgate.net Similarly, the pro-oxidative effects of some benzofuran derivatives contribute to their proapoptotic properties. mdpi.com The induction of ROS is not always detrimental; at physiological levels, ROS can act as signaling molecules. nih.gov However, the excessive ROS production initiated by these anticancer derivatives overwhelms the cell's antioxidant defense mechanisms, leading to cytotoxicity. nih.gov

Mitochondria, the primary sites of cellular energy production, are also central to the regulation of apoptosis. nih.gov Many anticancer derivatives exert their effects by inducing mitochondrial dysfunction. nih.govnih.govmdpi.com This can manifest as a disruption of the mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors. nih.govfrontiersin.org

For instance, a newly synthesized indole acetic acid derivative, mitochonic acid 5 (MA-5), has been shown to target mitochondria and modulate ATP production. nih.gov While MA-5 can be protective in some contexts, the general principle of targeting mitochondria is a common strategy for anticancer compounds. The disruption of mitochondrial function by other derivatives can lead to a decrease in mitochondrial membrane potential and reduced ATP levels, which are hallmarks of apoptosis. nih.gov Studies have shown that certain compounds can induce apoptosis in renal proximal tubular epithelial cells by causing mitochondrial dysfunction, characterized by increased ROS levels and decreased mitochondrial membrane potential. nih.gov

| Compound/Derivative Class | Observed Mitochondrial Effect | Cellular Consequence | Reference |

|---|---|---|---|

| Mitochonic Acid 5 (MA-5) | Targets mitofilin, facilitates ATP production, reduces mitochondrial ROS | Protective against certain types of cell damage | nih.gov |

| Aristolochic acid I | Increased ROS, lowered mitochondrial membrane potential, decreased ATP production | Apoptosis in renal proximal tubular epithelial cells | nih.gov |

| General Indole Derivatives | Disruption of mitochondrial membrane potential, impaired ATP synthesis | Induction of apoptosis | nih.govfrontiersin.org |

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by modifying chromatin structure. wikipedia.org The inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. wikipedia.org Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govuliege.beacgpubs.org

The structure of many HDAC inhibitors includes a metal-binding group that interacts with the zinc ion in the active site of the enzyme, a linker domain, and a surface-recognition cap group. acgpubs.org Derivatives of various chemical classes, including benzothiazoles and capsaicin, have been developed as HDAC inhibitors. nih.govacgpubs.org These inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. uliege.be While direct evidence for 5-BzlO-IAA as an HDAC inhibitor is limited, the broader class of indole-containing compounds has been explored for this activity. The development of novel HDAC inhibitors often involves the modification of existing chemical scaffolds to improve their potency and selectivity. uliege.beacgpubs.org

Potential in Other Therapeutic Areas

This compound has been identified as a reactant in the preparation of compounds with potential therapeutic applications beyond its primary uses. chemdad.comsigmaaldrich.com These applications include the development of inhibitors for specific signaling pathways implicated in cancer and the creation of synthetic versions of complex natural toxins.

Inhibitors of Gli1-mediated Transcription

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. abcam.cnscholarsresearchlibrary.com Its aberrant activation is implicated in the development and progression of various cancers. abcam.cn The Gli family of transcription factors (Gli1, Gli2, and Gli3) are the final effectors of the Hh pathway. researchgate.net When the pathway is activated, Gli proteins translocate to the nucleus and induce the transcription of target genes that promote cell proliferation, survival, and invasion. scholarsresearchlibrary.comresearchgate.net

This compound serves as a precursor for the synthesis of inhibitors targeting Gli1-mediated transcription. chemdad.comsigmaaldrich.com By blocking this critical downstream component of the Hedgehog pathway, these inhibitors have potential as anticancer agents. The indole scaffold, a core component of this compound, is a well-established pharmacophore in drug discovery and is found in numerous anticancer drugs. mdpi.com

Recent research has focused on incorporating this compound as an axial ligand in platinum(IV) complexes. mdpi.comnih.gov These complexes have demonstrated significant anticancer activity in various human cell lines, often exceeding the potency of established platinum-based chemotherapy drugs like cisplatin, carboplatin (B1684641), and oxaliplatin. mdpi.comnih.govresearchgate.net For instance, the complex designated as 56-5B3A, which incorporates a derivative of this compound, exhibited impressive GI50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.2 to 150 nM across multiple cancer cell lines. mdpi.comnih.govresearchgate.net The mechanism of action for these platinum complexes involves the enhanced production of reactive oxygen species (ROS), a decline in mitochondrial activity, and the inhibition of histone deacetylase (HDAC) in cancer cells. mdpi.comnih.gov

| Complex | Cell Line | GI50 (nM) | Fold-change vs. Cisplatin |

| 56-5B3A | Du145 (Prostate) | 1.2 ± 0.6 | 1000-fold more potent |

| 5-5B3A | ADDP (Ovarian) | - | ~1220-fold more effective |

Data derived from studies on platinum(IV) prodrugs incorporating this compound. mdpi.com

Synthetic Analogs of Spider Toxins

This compound is also utilized as a reactant in the synthesis of analogs of polyamine toxins found in spider venom. chemdad.comsigmaaldrich.comnih.gov These naturally occurring toxins are conjugates of polyamines and lipophilic carboxylic acids and have shown antiproliferative activity. nih.gov The indole nucleus of this compound serves as the lipophilic head group in some of these synthetic analogs. nih.gov

Research into synthetic analogs of spider toxins, such as Agel 416 and HO-416b, aims to understand the structure-activity relationship and optimize their antiproliferative effects against cancer cells. nih.gov Studies have shown that both the structure of the lipophilic head group and the attached polyamine chain are critical determinants of the compound's potency and selectivity for different cancer cell lines. nih.gov

For example, analogs of the spider toxin JSTX-3, synthesized using building blocks derived from compounds like this compound, were highly active against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range (2.63–2.81 μM). nih.gov In contrast, the (indol-3-yl)acetic acid moiety alone, a related structure, showed significantly lower antiproliferative activity, highlighting the importance of the complete toxin analog structure. nih.gov

| Compound/Analog | Cell Line | IC50 (μM) |

| JSTX-3 Analogs | MCF-7 | 2.63–2.81 |

| Agel 416 / HO-416b | MCF-7 & MDA-MB-231 | 0.09–3.98 |

| (Indol-3-yl)acetic acid | MCF-7 | 365.9 |

| (Indol-3-yl)acetic acid | MDA-MB-231 | 262.2 |

Data from a study on the antiproliferative activity of synthetic polyamine toxin analogs. nih.gov

Analytical and Computational Methodologies in 5 Benzyloxyindole 3 Acetic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of 5-Benzyloxyindole-3-acetic acid. These techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the proton signals provide information about the electronic environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the indole (B1671886) ring, the acetic acid side chain, and the benzyloxy group. The methylene (B1212753) protons of the benzyl (B1604629) group and the acetic acid chain typically appear as singlets, while the aromatic protons on both the indole and benzene (B151609) rings exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its functional group and hybridization state. The carbonyl carbon of the acetic acid group, for instance, resonates at a characteristic downfield position.

Table 1: Representative ¹H NMR Spectral Data Note: Exact chemical shifts can vary based on the solvent and experimental conditions.

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Indole NH | ~8.1-8.3 | Broad Singlet |

| Aromatic (Indole & Benzyl Rings) | ~6.8-7.5 | Multiplet |

| Methylene (Benzyl -CH₂O-) | ~5.1 | Singlet |

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule. The indole and benzene rings in this compound act as chromophores, absorbing UV light at specific wavelengths (λmax). The resulting spectrum can be used for quantitative analysis and to gain insight into the compound's electronic structure. Studies on the parent compound, indole-3-acetic acid, show characteristic absorption peaks that are influenced by complexation with other molecules, indicating the utility of this technique in studying binding interactions. researchgate.net

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy becomes a powerful tool for studying its interactions with chiral biological macromolecules, such as proteins or DNA, or for characterizing chiral derivatives of the compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can further help in structural elucidation by revealing the constituent parts of the molecule. researchgate.net For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the protonated molecule ([M+H]⁺) of the related indole-3-acetic acid shows a characteristic ion at m/z 176.1, which fragments to a quinolinium ion at m/z 130.0. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 282.11248 | 163.2 |

| [M+Na]⁺ | 304.09442 | 171.4 |

| [M-H]⁻ | 280.09792 | 167.3 |

| [M+NH₄]⁺ | 299.13902 | 178.9 |

| [M+K]⁺ | 320.06836 | 165.9 |

Data sourced from PubChemLite. uni.lu

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of this compound. mdpi.com Reversed-phase HPLC, typically using a C8 or C18 column, is commonly employed for the analysis of indole derivatives. nih.gov A mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like acetic acid) and an organic solvent (such as methanol (B129727) or acetonitrile) is used to elute the compound from the column. nih.govresearchgate.netmdpi.com Detection is often achieved using a UV detector set to one of the absorption maxima of the indole chromophore or a fluorescence detector for enhanced sensitivity. nih.govresearchgate.net The retention time of the compound under specific chromatographic conditions is a characteristic property used for its identification and quantification.

Computational Approaches in Drug Design and Mechanism Elucidation

Computational chemistry plays a vital role in modern drug discovery, enabling the rational design of new molecules and the elucidation of their mechanisms of action. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.

Ligand-based drug design relies on the knowledge of molecules that are known to interact with a specific biological target. semanticscholar.org This approach is used when the 3D structure of the receptor is not available. nih.gov By analyzing a series of active compounds, including scaffolds like this compound, it is possible to build a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

For example, the design of certain antidiabetic agents has been based on the concept that ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) typically possess an acidic group linked to aromatic moieties. researchgate.net Research into indole-based PPARγ agonists revealed that the distance between the oxygens in the acidic head and an oxygen in a linker group was crucial for high activity, and derivatives with a hydrophobic tail at the 5-position of the indole core showed the highest activity. researchgate.net This type of structure-activity relationship (SAR) information, derived from compounds like this compound and its analogs, is fundamental to ligand-based strategies for optimizing lead compounds and designing new, more potent therapeutic agents.

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) is a computational technique integral to drug discovery and chemical biology, used to identify potential bioactive compounds from large libraries by evaluating their binding compatibility with a specific biological target. nih.govsemanticscholar.orgbiosolveit.de This methodology relies on the three-dimensional (3D) structure of the target protein, which can be determined experimentally through methods like X-ray crystallography or predicted using computational tools such as AlphaFold. nih.gov The process is particularly valuable for exploring how compounds like this compound or its analogs might interact with specific protein targets, such as auxin receptors or enzymes.

The SBVS workflow typically involves several key stages:

Target Preparation: The 3D structure of the protein is prepared by adding hydrogen atoms, assigning protonation states to amino acid residues, and defining the binding pocket or active site. semanticscholar.org

Ligand Library Preparation: A large database of small molecules is prepared, often containing millions of compounds. Each compound's 3D conformation is generated.

Molecular Docking: A docking program systematically places each ligand from the library into the defined binding site of the target protein, exploring various possible orientations and conformations. biosolveit.de

Scoring and Ranking: The binding poses for each ligand are evaluated using a scoring function that estimates the binding affinity, often represented as a numerical value like an S-score. nih.gov Compounds are then ranked based on these scores. biosolveit.de

Hit Selection: The top-ranked compounds are selected for further analysis and experimental validation. biosolveit.de This selection is often refined by visual inspection of the binding poses and consideration of factors like the formation of key polar interactions (e.g., hydrogen bonds) with active site residues. nih.gov

In the context of indole derivatives, virtual screening has been successfully used to identify potent inhibitors for targets like β-secretase (BACE1), a key enzyme in Alzheimer's disease. researchgate.net An initial weak fragment hit bearing an indole core was discovered through virtual screening and subsequently optimized into a potent inhibitor, demonstrating the power of this approach. researchgate.net

Table 1: Key Stages of Structure-Based Virtual Screening (SBVS)

| Stage | Description | Key Considerations |

| Target Preparation | Processing the 3D structure of the biological target (e.g., a receptor or enzyme). | Accuracy of the 3D structure (experimental vs. predicted), definition of the binding site, protonation states of residues. semanticscholar.org |

| Library Preparation | Compiling and preparing a large set of small molecules for screening. | Diversity and size of the chemical library, generation of realistic 3D conformations for each molecule. |

| Molecular Docking | Computationally placing ligands into the target's binding site to predict binding modes. | Algorithm's ability to explore conformational space, accuracy of the docking protocol. |

| Scoring & Ranking | Evaluating and ranking the docked ligands based on their predicted binding affinity. | Reliability of the scoring function to correlate scores with actual binding affinity. nih.govbiosolveit.de |

| Hit Selection | Selecting the most promising candidates for experimental testing. | Visual inspection of interactions, chemical diversity of selected hits, potential for chemical synthesis and optimization. nih.govbiosolveit.de |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These models are invaluable for predicting the activity of novel, unsynthesized molecules, thereby guiding the design of more potent analogs and reducing the time and cost associated with experimental testing. nih.gov

The development of a QSAR model involves:

Creating a dataset of compounds with known biological activities.

Calculating molecular descriptors for each compound. These descriptors quantify various physicochemical properties, which are broadly categorized as hydrophobic, electronic, and steric.

Developing a mathematical equation that relates the descriptors to the biological activity using statistical methods like multiple linear regression (MLR). dergipark.org.tr

Validating the model to ensure its statistical significance and predictive power, often using metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). dergipark.org.tr

A study on benzyloxyacetic acid derivatives, a class of compounds structurally related to this compound, successfully applied Hansch-type QSAR analysis to model their antisickling activity. nih.gov In this research, the activity of 15 benzyloxyacetic acids was correlated with hydrophobic (π), electronic (σ), and molar refraction (MR) parameters of substituents on the benzene ring. nih.gov The resulting QSAR equation revealed that potency was positively correlated with the hydrophobicity and electron-withdrawing nature of substituents, but negatively correlated with the molar refraction (a measure of volume) of para-substituents. nih.gov This model, which had a high correlation coefficient of 0.894, was then used to propose three new, more potent benzyloxyacetic acid derivatives. nih.gov

Table 2: Common Descriptors Used in QSAR Studies

| Descriptor Type | Physicochemical Property Represented | Examples |

| Hydrophobic | The lipophilicity of the molecule or its substituents, affecting membrane permeability and binding to hydrophobic pockets. | Pi (π) values, LogP |

| Electronic | The electronic effects of substituents, influencing ionization and electrostatic interactions. | Sigma (σ) constants, Dipole Moment |

| Steric/Topological | The size, shape, and three-dimensional arrangement of the molecule or its substituents. | Molar Refraction (MR), Topological Indices |

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor or target protein). scispace.comnih.gov It is a central tool in structure-based drug design, used to understand the molecular basis of ligand-target interactions at an atomic level. semanticscholar.orgumpr.ac.id Unlike virtual screening, which rapidly evaluates large libraries, docking simulations often involve a more detailed analysis of a smaller number of compounds, such as this compound, to elucidate its specific binding mode with a target protein.

The docking process simulates the ligand approaching the protein's binding site and samples a wide range of possible conformations and orientations. scispace.com A scoring function is then used to estimate the strength of the interaction for each pose, with the lowest energy poses considered the most likely binding modes. nih.gov

Key insights from molecular docking include:

Binding Affinity: Predicting how strongly a ligand will bind to its target.

Interaction Analysis: Identifying specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and key amino acid residues in the binding site. scispace.combiotechrep.ir

Mechanism of Action: Providing hypotheses about how a compound exerts its biological effect by interacting with its target.

For instance, docking studies on indole-based compounds have been used to analyze their interactions with targets like the JAK-3 protein, revealing hydrogen bonding patterns similar to known drugs. nih.gov The stability and rigidity of these predicted interactions can be further validated using molecular dynamics (MD) simulations, which simulate the movement of the protein-ligand complex over time. umpr.ac.idbiotechrep.ir

Bioanalytical Methods for Auxin Activity Assessment

Auxin-Inducible Marker Gene Expression Analysis

A primary mechanism through which auxins like indole-3-acetic acid (IAA) regulate plant growth and development is by modulating the expression of specific genes. nih.govresearchgate.net The AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) gene family encodes short-lived transcriptional repressors that are central to the auxin signaling pathway. nih.govnih.gov These genes are often rapidly induced in the presence of auxin. researchgate.netnih.gov

Analyzing the expression levels of these auxin-responsive marker genes serves as a sensitive and specific bioassay to determine the auxin-like activity of a test compound. The general procedure involves treating plant tissues or seedlings with the compound of interest (e.g., this compound) and measuring the subsequent changes in mRNA levels of known auxin-responsive genes.

Commonly analyzed gene families include:

Aux/IAA: A large family of genes that are primary auxin responders. semanticscholar.org

SAUR (Small Auxin-Up RNA): Another class of genes whose expression is rapidly upregulated by auxin. researchgate.net

GH3: Genes encoding enzymes that conjugate amino acids to IAA, a form of metabolic inactivation.

The expression of these genes can be quantified using techniques like quantitative real-time PCR (qRT-PCR). An increase in the transcript levels of these marker genes following treatment provides strong evidence that the compound functions as an auxin. semanticscholar.org Studies have shown that the expression of many Aux/IAA genes is induced by exogenous IAA treatment, and this response can be altered in mutants with defects in auxin signaling. nih.govsemanticscholar.org

Root Morphology Analysis in Auxin Deficiency Conditions

Auxins play a critical role in shaping the root system architecture, including primary root elongation, lateral root formation, and root hair development. agriculturejournals.cznih.govnih.gov Consequently, observing the restoration of normal root development in auxin-deficient or auxin-impaired plants is a classic and reliable bioassay for assessing the auxin activity of a compound.

This method often utilizes plants with genetic mutations in auxin biosynthesis or transport pathways, which typically exhibit significant defects in root growth, such as shorter primary roots and fewer lateral roots. nih.gov When these mutants are treated with an exogenous compound possessing auxin activity, a rescue of the wild-type root phenotype can be observed.

Key parameters measured in root morphology analysis include:

Primary root length

Number and density of lateral roots

Total root surface area agriculturejournals.cz

Total root volume agriculturejournals.cz

Studies have demonstrated that the application of exogenous auxins like IAA or indole-3-butyric acid (IBA) can improve root morphology parameters and restore root growth, particularly under stress conditions. agriculturejournals.czresearchgate.net For example, treating auxin biosynthesis mutants like taa1-1 with exogenous IAA has been shown to fully rescue root hair elongation phenotypes. nih.gov A similar experiment using this compound would involve applying it to such mutants and quantifying the recovery of these root growth parameters compared to untreated controls.

Colorimetric Methods for IAA Quantification

Colorimetric methods provide a rapid and straightforward way to detect and quantify indole compounds, including IAA and its derivatives. nih.govmdpi.com The most widely used technique is the Salkowski reagent method, which was first adapted for the determination of indoles by Gordon and Weber. nih.govnih.gov

The Salkowski reagent is a mixture of a strong acid (such as perchloric acid or sulfuric acid) and ferric chloride (FeCl₃). mdpi.comnih.gov When this reagent is mixed with a sample containing indole compounds, a chemical reaction occurs that results in the formation of a characteristic pink to red color. nih.gov The intensity of this color is directly proportional to the concentration of the indole compound in the sample.

The quantification process involves:

Mixing the sample supernatant with the Salkowski reagent. mdpi.com

Incubating the mixture in the dark for a set period (e.g., 30 minutes) to allow for color development. nih.gov

Measuring the absorbance of the solution using a spectrophotometer at a specific wavelength, typically around 530-536 nm. nih.govbepls.com

Calculating the concentration of the indole compound by comparing the absorbance value to a standard curve prepared with known concentrations of IAA. nih.govbepls.com

While this method is simple and widely used for screening, it is important to note that the Salkowski reagent can react with various indole-related compounds (e.g., indole-3-pyruvic acid, indole-3-acetamide), not just IAA. nih.govmdpi.com Therefore, it measures the total pool of certain indole compounds and may lead to an overestimation of IAA if other reactive indoles are present. nih.gov For more precise quantification, chromatographic methods like LC-MS/MS are often used as a complementary approach. mdpi.com

Applications and Future Research Directions

Agricultural and Horticultural Applications

As a derivative of indole-3-acetic acid (IAA), a primary plant hormone, 5-Benzyloxyindole-3-acetic acid is explored for its potential applications in modifying plant growth and development. The broader class of auxins, to which it belongs, is fundamental in regulating nearly every aspect of a plant's life cycle. mdpi.com Research into synthetic auxins aims to develop compounds with enhanced stability or more specific activities compared to the naturally occurring IAA.

Development of New Plant Growth Regulators

Indole-3-acetic acid is the principal natural auxin in plants, controlling key physiological processes such as cell division and enlargement, tissue differentiation, and responses to environmental stimuli like light and gravity. frontiersin.org The development of synthetic derivatives, including benzyloxy-substituted indole (B1671886) acetic acids, is a strategy to create novel plant growth regulators. These synthetic analogues can be designed to have different uptake, transport, or metabolic characteristics, potentially offering more targeted and effective control over plant growth in agricultural settings. The use of such regulators is a promising alternative to enhance plant resistance to various stresses and improve the quality of agricultural products. mdpi.com

Plant Architecture Modification

The spatial and temporal distribution of auxin is a critical determinant of plant architecture. nih.gov Perturbations in auxin homeostasis can lead to significant changes in a plant's physical structure. For example, research in rice (Oryza sativa) has shown that activating a gene that encodes an IAA-amido synthetase reduces the levels of free IAA, resulting in an increased number of tillers, enlarged leaf angles, and dwarfism. nih.gov This illustrates that manipulating auxin pathways, potentially through the application of stable synthetic auxins, can be a tool for modifying plant architecture to suit specific agricultural needs, such as creating more compact plants or altering branching patterns.

Enhancement of Environmental Stress Resistance

Auxins like IAA are involved in mediating plant responses to environmental challenges. nih.gov The production of IAA by beneficial soil bacteria can enhance plant resilience against abiotic stresses such as drought and high salinity. nih.gov Studies have shown that the external application of IAA can improve drought tolerance in plants like white clover by modulating genes involved in stress response and inhibiting those related to senescence. nih.gov Similarly, acetic acid treatment has been found to enhance drought avoidance in cassava by upregulating stress-response genes and those involved in the abscisic acid (ABA) signaling pathway, which controls stomatal aperture. frontiersin.org This suggests that auxin derivatives could be developed as agents to help crops withstand adverse environmental conditions.

Pharmaceutical Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with significant biological activities, including anticancer properties. nih.govmdpi.com This has led to the investigation of indole derivatives like this compound as potential therapeutic agents.

Novel Anticancer Agents

Researchers have explored this compound as a bioactive ligand in the development of novel anticancer drugs. mdpi.com The indole pharmacophore is a component of many drugs that target cancer. mdpi.com

In one area of research, this compound was incorporated as an axial ligand into platinum(IV) complexes. This strategy aims to overcome the limitations of standard platinum(II) anticancer drugs like cisplatin. mdpi.comnih.gov Three such platinum(IV) complexes, named P-5B3A, 5-5B3A, and 56-5B3A, were synthesized and evaluated for their anticancer activity against a panel of human cell lines. mdpi.com

The study's findings revealed that all three complexes were considerably more active than cisplatin, oxaliplatin, and carboplatin (B1684641) in most of the cell lines tested. mdpi.comnih.gov The complex designated 56-5B3A was particularly remarkable, demonstrating the greatest anticancer activity with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values ranging from 1.2 to 150 nM. mdpi.comnih.gov The mechanism of action for these complexes in HT29 colon cancer cells was shown to involve the enhanced production of reactive oxygen species, a decrease in mitochondrial activity, and the inhibition of histone deacetylase. mdpi.comnih.gov

| Compound | Cell Line Panel | GI50 Value Range | Key Findings |

|---|---|---|---|

| P-5B3A | Multiple Human Cell Lines (including HT29 colon cells) | Least active of the three | All complexes proved to be considerably more active than cisplatin, oxaliplatin, and carboplatin in most cell lines. |

| 5-5B3A | More active than P-5B3A | ||

| 56-5B3A | 1.2 nM - 150 nM |

Other studies have highlighted the potential of different indole-3-acetic acid derivatives as anticancer agents. For instance, certain indole-aryl amides have shown noteworthy selectivity towards malignant colon cell lines while not affecting healthy intestinal cells. mdpi.comnih.gov Similarly, various 5-hydroxyindole-3-carboxylic acid esters have demonstrated significant cytotoxicity against MCF-7 breast cancer cells with no significant toxicity to normal human dermal fibroblast cells. nih.govsemanticscholar.org

常见问题

Q. Answer :

- Short-term storage : 0–6°C in airtight, light-protected containers.

- Long-term stability : Store below -20°C under inert gas (e.g., nitrogen or argon) to prevent oxidation and hydrolysis .

- Handling Precautions : Avoid repeated freeze-thaw cycles to maintain structural integrity.

Basic: Which analytical methods are used to confirm purity and structural identity?

Q. Answer :

- High-Performance Liquid Chromatography (HPLC) :

- Elemental Analysis : Verify empirical formula (e.g., C₁₇H₁₅NO₃) with <0.3% deviation from theoretical values .

- Melting Point Analysis : Compare observed m.p. (147–149°C) with literature values to assess purity .

Advanced: How can researchers resolve contradictions in reported melting points (e.g., 147–149°C vs. 149–150.5°C)?

Answer :

Discrepancies may arise from:

Purity Differences : Impurities lower melting points. Validate purity via HPLC or NMR.

Crystallization Conditions : Solvent polarity and cooling rate affect crystal lattice formation. Standardize recrystallization protocols (e.g., 50% ethanol, slow cooling) .

Instrument Calibration : Verify thermocouple accuracy using reference standards (e.g., benzoic acid).

Advanced: How is this compound utilized in synthesizing serotonin derivatives?

Answer :

As a key intermediate:

Glyoxylamide Formation :

- React with glyoxylic acid under acidic conditions to form 5-(benzyloxy)indole-3-glyoxylamide.

- Purify via silica gel chromatography (eluent: ethyl acetate/hexane) .

Serotonin Analog Synthesis :

- Catalytic hydrogenation (Pd/C, H₂) removes the benzyl protecting group.

- Couple with tryptamine derivatives via peptide-bond-forming reagents (e.g., EDC/HOBt).

Validation : Confirm product identity using LC-MS and ¹H-NMR .

Advanced: What solvent systems optimize recrystallization of this compound?

Q. Answer :

- Ethanol/Water (50:50) : Provides balanced polarity for high recovery (≥95%) and minimal impurity carryover .

- Alternative Solvents :

- Ethyl Acetate/Hexane : For rapid crystallization but lower yield.

- Dimethylformamide (DMF) : Avoid due to potential carbamate formation at elevated temperatures.

Advanced: How to mitigate instability during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。